Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable spirocyclic precursor with ethyl chloroformate in the presence of a base . The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 6-fluorospiro[2.5]octane-1-carboxylate: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
Ethyl 6,6-dichlorospiro[2.5]octane-1-carboxylate:
Ethyl spiro[2.5]octane-1-carboxylate: Lacking halogen atoms, this compound serves as a simpler analog for comparative studies.
This compound stands out due to its unique difluoro substitution, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 6,6-difluorospiro[2.5]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-2-15-9(14)8-7-10(8)3-5-11(12,13)6-4-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUILEVFEBZJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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